Acid-Catalyzed Hydrolysis Rate: 157-Fold Slower than Benzene Oxide
Naphthalene 1,2-oxide exhibits markedly suppressed reactivity toward acid-catalyzed ring opening compared to benzene oxide. The second-order rate constant for naphthalene 1,2-oxide is kH = 70.4 M⁻¹s⁻¹, whereas benzene oxide reacts with kH = 11,080 M⁻¹s⁻¹ under comparable conditions, representing a 157-fold difference [1]. Similarly, it is 160-fold less reactive than the structurally related 1,2-dihydronaphthalene oxide (kH = 11,300 M⁻¹s⁻¹) [1].
| Evidence Dimension | Second-order rate constant for acid-catalyzed ring opening (kH) |
|---|---|
| Target Compound Data | kH = 70.4 M⁻¹s⁻¹ |
| Comparator Or Baseline | Benzene oxide: kH = 11,080 M⁻¹s⁻¹; 1,2-Dihydronaphthalene oxide: kH = 11,300 M⁻¹s⁻¹ |
| Quantified Difference | 157-fold lower than benzene oxide; 160-fold lower than 1,2-dihydronaphthalene oxide |
| Conditions | 25 vol% glycerol in water, 25 °C, acetate buffer (for target); water for benzene oxide |
Why This Matters
The drastically lower hydrolysis rate directly impacts experimental design: reactions using naphthalene 1,2-oxide require longer timescales or higher acid concentrations, and substituting benzene oxide would produce misleading kinetic data.
- [1] Brandt, P.; Jia, Z. S.; Thibblin, A. Kinetic and Thermodynamic Stability of Naphthalene Oxide and Related Compounds. A Comparative Microcalorimetric and Computational (DFT) Study. J. Org. Chem. 2002, 67, 7676–7682. DOI: 10.1021/jo025953p View Source
